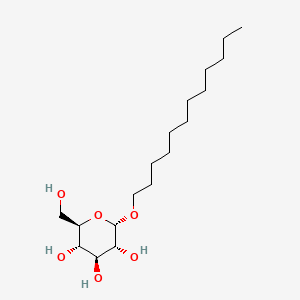

Dodecyl alpha-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310835 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29980-16-3 | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29980-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029980163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Dodecyl α D Glucopyranoside

Regioselective Synthesis Approaches for Dodecyl α-D-Glucopyranoside and its Analogues

The regioselective synthesis of dodecyl α-D-glucopyranoside and its analogues is fundamental to controlling the compound's properties. Direct glycosylation of glucose with dodecanol (B89629) often leads to a mixture of anomers (α and β) and isomers, necessitating complex purification steps. To achieve high regioselectivity, researchers employ various strategies, including the use of protecting groups and specific catalysts.

One notable approach involves the use of enzyme catalysis. Glycosyltransferases, for instance, can catalyze the formation of the glycosidic bond with high stereoselectivity and regioselectivity, yielding the desired α-anomer. researchgate.net Chemical methods often rely on the strategic use of protecting groups on the glucose molecule to control which hydroxyl group reacts with dodecanol. For example, protecting the hydroxyl groups at positions 2, 3, 4, and 6 of the glucose molecule allows for the selective formation of the glycosidic bond at the anomeric carbon (C-1).

The synthesis of deoxy analogues of dodecyl α-D-glucopyranoside represents a significant area of regioselective synthesis. For instance, the synthesis of dodecyl 4-deoxy and 4,6-dideoxy-d-xylo-hexopyranosides has been achieved through multi-step chemical transformations. researchgate.net These syntheses often involve the selective deoxygenation of specific hydroxyl groups on the pyranose ring, which can dramatically alter the biological activity of the resulting glycoside. researchgate.net The use of catalysts like Amberlyst 15 has proven effective in the transacetalation of alkyl deoxy glycosides, allowing for regioselective synthesis. researchgate.net

| Compound/Analogue | Synthetic Approach | Key Features |

| Dodecyl α-D-glucopyranoside | Enzymatic (Glycosyltransferases) or Chemical (with protecting groups) | High stereoselectivity and regioselectivity for the α-anomer. |

| Dodecyl 4-deoxy-α-D-xylo-hexopyranoside | Multi-step chemical synthesis with selective deoxygenation. | Targeted removal of the hydroxyl group at the C-4 position. |

| Dodecyl 4,6-dideoxy-α-D-xylo-hexopyranoside | Multi-step chemical synthesis with selective deoxygenation. | Targeted removal of hydroxyl groups at the C-4 and C-6 positions. |

| Dodecyl 2,6-dideoxy-α-D-arabino-hexopyranoside | Expedient chemical synthesis. | Focus on deoxygenation at C-2 and C-6, impacting membrane interactions. researchgate.net |

Derivatization Strategies for Tailoring Dodecyl Glucosides for Specific Research Applications

The strategic removal of hydroxyl groups (deoxygenation) from the glycone (sugar) portion of dodecyl glucosides has been a fruitful area of research, particularly in the development of novel antimicrobial agents. researchgate.net The position of deoxygenation has a profound impact on the biological activity of these compounds.

Research has shown that the deoxygenation pattern significantly influences the antimicrobial efficacy of dodecyl glycosides. For example, the discovery of dodecyl 2,6-dideoxypyranoside's ability to reorganize the membrane phospholipid matrix of Bacillus species spurred further investigation into the relationship between deoxygenation and bioactivity. researchgate.net Subsequent studies have explored the synthesis and antimicrobial testing of various deoxy and dideoxy glycosides. researchgate.net

Key findings from this research include:

Dodecyl 4,6-dideoxy-α-D-xylo-hexopyranoside has shown promising antimicrobial activity against several bacterial species with low cytotoxicity. researchgate.net

Deoxygenation at the C-3 position or inversion of the configuration at this center can lead to a significant decrease in activity against certain bacteria. researchgate.net

While 2,3- and 3,4-dideoxygenation did not consistently improve bioactivity, the specific placement of deoxygenated positions is critical. researchgate.net

The 2-deoxy-D-arabino pyranoside exhibited higher minimum inhibitory concentrations (MICs) against two Bacillus species and Enterococcus faecalis. researchgate.net

These findings highlight that there isn't a simple linear relationship between the number of deoxygenated positions and antimicrobial activity; rather, the specific pattern of deoxygenation is the critical determinant. researchgate.net

The introduction of functional groups such as amino and acyl moieties onto the dodecyl glucoside scaffold allows for the fine-tuning of its chemical and physical properties. These modifications can alter hydrophilicity, introduce charges, or provide sites for further conjugation, thereby expanding the range of potential applications. researchgate.net

Acylation , the addition of an acyl group, can convert polar hydroxyl groups into less polar esters. researchgate.net This modification can be used to adjust the hydrophilic-lipophilic balance (HLB) of the surfactant, which is a critical parameter for its performance in emulsions and foams.

Amination , the introduction of an amino group, can introduce a positive charge at physiological pH, transforming the nonionic dodecyl glucoside into a cationic surfactant. This change can significantly alter its interaction with negatively charged biological membranes and other surfaces. Aminoacyl-tRNA synthetases, while primarily involved in protein synthesis, provide a conceptual framework for how specific amino acids can be linked to other molecules, suggesting potential enzymatic or bio-inspired strategies for the selective amination of glycosides. nih.gov

The introduction of these functional groups can be achieved through various chemical reactions. For example, acylation can be carried out using acyl chlorides or anhydrides, while amination might involve reductive amination or nucleophilic substitution reactions. These derivatization strategies are essential for creating a diverse library of dodecyl glucoside analogues for screening in various research applications, from drug delivery to materials science.

Isomeric Purity Considerations in Dodecyl Glucopyranoside Synthesis for Research Applications

For many research applications, particularly those in biology and pharmacology, the isomeric purity of dodecyl α-D-glucopyranoside is of paramount importance. Glycosides can exist as different isomers, including anomers (α and β) and constitutional isomers (where the alkyl chain is attached to different hydroxyl groups of the sugar). researchgate.net The biological activity of glycosides can be highly dependent on their stereochemistry. researchgate.netiomcworld.com

The α- and β-anomers of dodecyl glucopyranoside can exhibit different biological properties due to their distinct three-dimensional structures, which affect how they interact with biological targets such as enzymes and receptors. Therefore, synthetic methods that yield a high percentage of the desired anomer are crucial. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed to separate and quantify the different isomers, ensuring the purity of the final product for research use. researchgate.net

Micellization and Self Assembly Characteristics of Dodecyl α D Glucopyranoside in Aqueous Systems

Determination and Influencing Factors of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. quora.com Below the CMC, dodecyl α-D-glucopyranoside exists predominantly as monomers in the solution. As the concentration increases to the CMC, there is a sharp change in several physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which allows for the determination of this value. For dodecyl α-D-glucopyranoside, the CMC is a key indicator of its efficiency as a surfactant. The reported CMC for n-dodecyl-β-D-glucopyranoside in water is approximately 0.19 mM. anatrace.com

The micellization of dodecyl α-D-glucopyranoside is sensitive to the surrounding environmental conditions.

Temperature: The effect of temperature on the CMC of non-ionic surfactants like dodecyl α-D-glucopyranoside can be complex. Generally, an increase in temperature can decrease the hydration of the hydrophilic glucose head group, which favors micellization and leads to a lower CMC. However, at very high temperatures, the disruption of the structured water around the hydrophobic alkyl chains can disfavor micellization, potentially leading to an increase in the CMC. For ionic surfactants, the CMC often shows a U-shaped dependence on temperature, first decreasing and then increasing. anatrace.com

pH: As a non-ionic surfactant, dodecyl α-D-glucopyranoside's micellization is largely independent of pH over a wide range. This is because its glucose head group does not possess ionizable functional groups. However, extreme pH values could potentially affect the stability of the glycosidic bond, though this is a matter of chemical degradation rather than an effect on the equilibrium of micellization. The hydrolysis of similar compounds like 4-nitrophenyl β-D-glucopyranoside shows pH-dependent mechanisms, but this relates to bond cleavage, not micelle formation. nih.gov

Ionic Strength: The addition of electrolytes (increasing ionic strength) has a significant impact on the micellization of ionic surfactants by reducing electrostatic repulsion between the charged head groups. For non-ionic surfactants like dodecyl α-D-glucopyranoside, the effect of adding simple electrolytes like NaCl is generally less pronounced. However, high salt concentrations can still influence micellization by altering water structure and the solubility of the surfactant monomers, a "salting-out" effect, which typically leads to a decrease in the CMC. Studies on similar non-ionic surfactants have shown that the addition of salt can promote the growth of micelles. arizona.edu

Table 1: Influence of Environmental Factors on the CMC of Glucoside Surfactants

| Factor | General Trend for Non-ionic Glucosides | Reference |

|---|---|---|

| Temperature | CMC may decrease with increasing temperature due to reduced head group hydration, but can increase at very high temperatures. | anatrace.com |

| pH | Largely independent over a wide range due to the non-ionic nature of the glucose head group. | nih.gov |

| Ionic Strength | Generally a small effect, but high salt concentrations can lower the CMC due to a "salting-out" effect. | arizona.edu |

The molecular structure of an amphiphile is a primary determinant of its self-assembly behavior.

Alkyl Chain Length: The length of the hydrophobic alkyl chain has a profound effect on the CMC. For a homologous series of alkyl glucosides, increasing the number of carbon atoms in the alkyl chain enhances the hydrophobicity of the molecule. This increased hydrophobicity drives the molecules to escape the aqueous environment more readily, leading to a significant decrease in the CMC. quora.com This is because a larger hydrophobic group results in a greater free energy decrease upon micellization. quora.com Research has shown a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain for various surfactant series.

Head Group Structure: The structure of the hydrophilic head group also plays a crucial role. For alkyl glycosides, the size and stereochemistry of the sugar head group influence micellization. For instance, surfactants with a larger maltose (B56501) head group (a disaccharide) generally exhibit different CMC values compared to those with a glucose head group (a monosaccharide). researchgate.net Within glucosides, the anomeric configuration (α vs. β) can also affect the CMC, as it influences the packing of the head groups at the micelle surface and their interaction with water. nih.gov Studies have indicated that α-anomers of alkyl glucosides are often less hydrophilic than their β-anomer counterparts. acs.org

Table 2: Effect of Alkyl Chain Length on CMC and Aggregation Number of Alkyl Glucosides

| Alkyl Chain Length (Number of Carbons) | Typical CMC Trend | Typical Aggregation Number (Nagg) Trend | Reference |

|---|---|---|---|

| Increasing | Decreases | Increases | malvernpanalytical.com, acs.org |

This table presents a general trend. Specific values can vary based on experimental conditions.

Micellar Architecture and Aggregation Behavior

Above the CMC, dodecyl α-D-glucopyranoside molecules assemble into organized structures known as micelles, which have distinct architectural and dynamic properties.

The size, shape, and the number of monomers per micelle (aggregation number, Nagg) are key characteristics of the micellar system. These parameters are often investigated using techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and static light scattering (SLS).

Size and Shape: Micelles of dodecyl α-D-glucopyranoside are typically modeled as small, globular structures, often as ellipsoids rather than perfect spheres. malvernpanalytical.com SAXS studies on a series of alkyl glucosides have shown that the minor axis of the elliptical micelle core is constrained by the length of the alkyl chain. malvernpanalytical.com As the alkyl chain length increases, both the minor and major axes of the ellipsoid increase. malvernpanalytical.com

Aggregation Number (Nagg): The aggregation number is a measure of how many surfactant monomers are present in a single micelle. For a given head group, the Nagg generally increases with the length of the alkyl chain. malvernpanalytical.com This is attributed to the larger volume of the hydrophobic core required to accommodate the longer chains. For alkyl glucosides, a linear increase in the aggregation number with each added carbon to the alkyl chain has been observed, with an approximate increase of 15-16 monomers per added carbon. acs.orgmalvernpanalytical.com

Table 3: Micellar Properties of Alkyl Glycosides from Scattering Studies

| Property | Finding | Technique | Reference |

|---|---|---|---|

| Shape | Generally oblate or prolate ellipsoids. | SAXS | malvernpanalytical.com |

| Size (Minor Axis) | Increases with alkyl chain length (approx. 1.2-1.5 Å per carbon). | SAXS | malvernpanalytical.com |

| Aggregation Number (Nagg) | Increases linearly with alkyl chain length. | SAXS | acs.orgmalvernpanalytical.com |

Micelles are not static structures but are in a constant state of dynamic equilibrium with the surrounding monomers. This dynamic nature involves two main processes: the exchange of monomers between the micelle and the bulk solution, and the formation and breakdown of the entire micelle.

Techniques like time-resolved fluorescence quenching (TRFQ) are employed to study these dynamics. nih.gov TRFQ can provide information on the aggregation number and the microenvironment within the micelle. researchgate.net Dynamic light scattering (DLS) is another powerful non-invasive technique used to study the size of micelles and can also provide insights into their diffusion and interactions in solution. researchgate.netresearchgate.net The diffusion of micelles is related to their hydrodynamic radius, which can be influenced by factors like concentration and the presence of additives. nih.gov The dynamic behavior is critical for applications where the solubilization and release of guest molecules are important.

Mixed Micellization with Other Surfactants and Lipid Systems in Research Contexts

In many practical and research applications, dodecyl α-D-glucopyranoside is used in combination with other surfactants or lipids. The formation of mixed micelles can lead to synergistic effects, resulting in properties that are more favorable than those of the individual components.

Mixed Micellization with Other Surfactants: When mixed with other surfactants (anionic, cationic, or other non-ionic types), the interactions can be either synergistic (attractive) or antagonistic (repulsive). The formation of mixed micelles with ionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), has been studied. arizona.edu The interactions in these mixed systems can be evaluated by comparing the experimental CMC to the ideal CMC predicted by theoretical models. Glucosides have been found to interact more strongly with ionic and zwitterionic surfactants compared to maltosides. nih.gov These interactions are influenced by the composition of the mixture and can lead to significant changes in micelle size, shape, and surface charge. arizona.edu

Mixed Micellization with Lipid Systems: Dodecyl α-D-glucopyranoside is also used to form mixed micelles with lipids like phospholipids (B1166683) and cholesterol. These systems are of great interest as they can mimic biological membranes and are used in the solubilization and study of membrane proteins. The composition of the lipid components within the mixed micelle significantly modulates the micelle's properties, including its size, surface charge, and its ability to interact with biological targets. For instance, the presence and type of fatty acids and the concentration of phospholipids can drastically alter the binding characteristics of these mixed micelles to proteins. These large, thermodynamically stable mixed micelles represent novel systems for various applications.

Interactions of Dodecyl α D Glucopyranoside with Biomolecules and Biomembranes

Mechanism of Membrane Disruption and Solubilization by Dodecyl α-D-Glucopyranoside

The primary function of Dodecyl α-D-glucopyranoside in membrane biochemistry is to transfer membrane proteins from their native lipid bilayer environment into an aqueous solution. sigmaaldrich.com This process, known as solubilization, relies on the detergent's amphipathic nature. At low concentrations, detergent monomers partition into the membrane. As the concentration increases to a critical point, known as the critical micelle concentration (CMC), the detergent molecules self-assemble into micelles. sigmaaldrich.com These micelles are dynamic structures with a hydrophobic core and a hydrophilic surface.

The disruption of the membrane occurs as the detergent concentration surpasses the CMC. The detergent micelles integrate with the lipid bilayer, breaking it apart and forming mixed micelles that incorporate membrane lipids and proteins. sigmaaldrich.com This effectively dissolves the membrane structure, resulting in a solution of protein-detergent complexes, lipid-detergent micelles, and free detergent micelles. sigmaaldrich.com The choice of detergent is critical, as harsh, ionic detergents can denature proteins by disrupting both intermolecular and intramolecular interactions, whereas milder, non-ionic detergents like alkyl glucosides are less denaturing. anatrace.com

Table 1: Critical Micelle Concentration (CMC) of Selected Non-ionic and Zwitterionic Detergents This table provides the CMC for several detergents commonly used in membrane protein research. The CMC is a key parameter indicating the concentration at which detergents form micelles and effectively solubilize membranes. Data varies with experimental conditions (temperature, pH, ionic strength).

| Detergent | Class | CMC (mM) |

| Dodecyl α-D-glucopyranoside | Non-ionic | ~0.2 (Isomer dependent) |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 18-20 |

| Decyl maltoside | Non-ionic | 1.8 |

| Cymal 7 | Non-ionic | 0.19 |

| FOS-Choline 12 | Zwitterionic | 0.12 |

| CHAPS | Zwitterionic | 8 |

| LDAO | Zwitterionic | 1 |

Source: sigmaaldrich.commedchemexpress.com

Dodecyl α-D-glucopyranoside and its related isomers can achieve selective solubilization, meaning they can preferentially extract certain proteins or large protein complexes while leaving others in the membrane remnant. This selectivity is influenced by the detergent's concentration, the specific protein's structure and its lipidic environment, and the intrinsic mildness of the detergent.

Research comparing the α and β anomers of the closely related n-dodecyl-D-maltoside for solubilizing photosynthetic complexes from thylakoid membranes revealed significant differences. researchgate.net The α-isomer was found to be milder, yielding a higher abundance of large, intact Photosystem II-light-harvesting complex II (PSII-LHCII) supercomplexes. researchgate.net In contrast, the β-isomer resulted in a greater proportion of smaller intermediates. researchgate.net This suggests that the stereochemistry at the anomeric center of the sugar headgroup plays a crucial role in the detergent's interaction with protein-protein and protein-lipid interfaces. Similarly, studies using n-dodecyl-α,D-maltoside to solubilize spinach thylakoid membranes showed that large fractions of paired membrane fragments containing PSII and its antenna (LHC II) could be isolated, while other complexes like Photosystem I and ATP synthase were predominantly found in dispersed, monomeric forms. nih.gov This demonstrates the ability of such detergents to gently tease apart the membrane and isolate specific, large macromolecular structures.

Once a membrane protein is extracted, it exists within a protein-detergent complex (PDC). In this complex, the hydrophobic transmembrane domain of the protein is shielded from the aqueous solvent by a belt-like arrangement of detergent molecules, mimicking the hydrophobic core of the lipid bilayer. nih.gov The hydrophilic headgroups of the detergent face outward, rendering the entire complex water-soluble. anatrace.com

The stability of the PDC is paramount for any subsequent structural or functional analysis. springernature.com Instability can lead to protein denaturation and aggregation over time. nih.gov Several factors influence PDC stability:

Detergent Structure: The balance between the hydrophilic headgroup and the hydrophobic tail (hydrophilic-lipophilic balance, HLB) is critical. nih.gov For instance, maltoside headgroups, being larger than glucoside headgroups, tend to form smaller micelles which can be advantageous for protein stabilization. nih.gov

Detergent Concentration: The concentration must remain above the CMC to prevent the dissociation of the PDC and subsequent protein aggregation.

Presence of Lipids: Often, the stability of a solubilized membrane protein is enhanced by the presence of some residual native lipids or the addition of specific lipids like cholesteryl hemisuccinate (CHS). nih.gov These molecules can pack favorably within the detergent belt, satisfying specific lipid-protein interactions required for native protein conformation.

Temperature and Time: PDCs have finite lifetimes, and stability can decrease over time or with elevated temperatures. nih.gov Differential scanning calorimetry (DSC) is a technique used to assess the thermal stability of proteins in PDCs, where a decrease in the melting temperature (Tmax) can indicate destabilization by the detergent. nih.gov

Modulation of Protein Structure and Activity by Dodecyl α-D-Glucopyranoside

The interaction of Dodecyl α-D-glucopyranoside with proteins is not limited to solubilization; it also modulates the protein's structure and, consequently, its activity. The goal is typically to minimize structural perturbation to retain biological function.

Alkyl glucosides are generally considered mild, non-denaturing detergents because they tend to disrupt lipid-lipid and protein-lipid interactions while leaving crucial protein-protein interactions intact. moleculardimensions.com This property allows them to extract proteins and even entire protein complexes in a state that is close to their native, functional conformation. anatrace.commoleculardimensions.com

Studies using circular dichroism (CD), a technique that monitors protein secondary structure, have shown that many non-ionic detergents cause minimal or no change to the protein's native state, especially at concentrations just above the CMC. nih.gov The demonstrated mildness of the α-anomer of dodecyl maltoside, which preserves larger supercomplexes, underscores the subtle structural features of a detergent that can lead to better preservation of native quaternary structures. researchgate.net The successful crystallization of numerous membrane proteins, a process that requires a highly stable and homogenous protein population, has been achieved using mild non-ionic detergents like dodecyl maltoside, further attesting to their ability to maintain protein integrity. anatrace.comnih.gov

The mechanism of solubilization inherently involves the disruption of the native lipid environment surrounding a membrane protein. Dodecyl α-D-glucopyranoside molecules insert themselves between lipids and between lipids and the protein surface. Glucoside-based detergents are particularly effective at disrupting lipid-lipid and protein-lipid interactions without significantly disturbing the internal structure of the protein itself. moleculardimensions.com

Interactions with Soluble Proteins and Other Macromolecules (e.g., Fluorescence Quenching Studies)

While primarily used for membrane proteins, Dodecyl α-D-glucopyranoside and its isomers can also interact with soluble proteins. These interactions can be studied using various biophysical techniques, including fluorescence spectroscopy.

One common method is fluorescence quenching. Many proteins, such as bovine serum albumin (BSA), contain fluorescent amino acid residues like tryptophan, whose fluorescence is sensitive to its local environment. Research has shown that Dodecyl β-D-glucopyranoside interacts with BSA and quenches its intrinsic fluorescence. medchemexpress.com This quenching indicates a direct binding interaction between the detergent and the soluble protein. The detergent molecules likely associate with hydrophobic patches on the surface of BSA, altering the environment of the tryptophan residues and leading to a decrease in fluorescence intensity. Such studies can be used to determine binding constants and understand the nature of detergent-protein interactions in an aqueous environment, free from the complexity of a lipid membrane. medchemexpress.com

Effects on Cellular Membrane Models and Phospholipid Matrices in Microbial Studies

The interaction of Dodecyl α-D-glucopyranoside with cellular membranes is a critical aspect of its biological activity, particularly in the context of its antimicrobial properties. To understand these interactions at a molecular level, researchers utilize various model systems that mimic the complexity of microbial cell membranes. These models, including phospholipid vesicles (liposomes) and planar lipid bilayers, allow for the systematic investigation of how this non-ionic surfactant affects membrane structure and function.

Studies on alkyl glucosides, a class of surfactants to which Dodecyl α-D-glucopyranoside belongs, have provided significant insights into their membrane-perturbing mechanisms. The amphiphilic nature of these molecules, possessing a hydrophilic glucose headgroup and a hydrophobic dodecyl tail, drives their insertion into the lipid bilayer of microbial membranes. This insertion can lead to a range of effects, from increased membrane fluidity and permeability to the complete solubilization of the membrane at higher concentrations.

Research on related alkyl glucosides, such as octyl glucoside, has demonstrated a concentration-dependent effect on the integrity of model phospholipid bilayers. At low concentrations, these molecules typically partition into the outer leaflet of the bilayer, causing an increase in the surface area and inducing membrane curvature stress. As the concentration increases, they can flip-flop to the inner leaflet, leading to a more symmetrical distribution and further destabilization of the membrane structure. This perturbation can disrupt the function of integral membrane proteins and ultimately compromise cell viability.

In microbial studies, the composition of the model membrane is a crucial factor. Bacterial membranes are often rich in phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), which carry a net negative charge. The interaction of non-ionic surfactants like Dodecyl α-D-glucopyranoside with these charged matrices is primarily governed by hydrophobic interactions, although hydrogen bonding between the glucose headgroup and the phospholipid headgroups may also play a role.

The following table summarizes findings from studies on the interaction of alkyl glucosides with various microbial membrane models:

| Membrane Model | Alkyl Glucoside Studied | Key Findings | Reference |

| Escherichia coli inner membrane model (POPE/POPG) | Amphiphilic α-hydrazido acids with C12 chain | Increased membrane fluidity and permeability without major structural damage. The polar headgroup interacts with the hydrophilic component of the membrane, while the C12 chain extends into the lipophilic core. | mdpi.com |

| Bacillus subtilis and Staphylococcus aureus membrane models | di-rhamnolipids, alkyl polyglucosides | The hydrophobic group facilitates insertion into the lipid layer of the bacterial cell membrane. | nih.gov |

| Streptococcus faecalis membrane vesicles | Octyl glucoside | Solubilized a significant amount of membrane proteins while preserving enzyme activity. The efficiency of solubilization was influenced by ionic strength. | nih.gov |

| POPC Liposomes | Octyl-beta-D-glucopyranoside (OG) | OG insertion leads to an increase in the fluctuations of fatty acyl chains in the bilayer's interior, while the headgroup region remains relatively unperturbed until high concentrations are reached. | nih.gov |

These studies collectively indicate that Dodecyl α-D-glucopyranoside likely disrupts microbial membranes by inserting its hydrophobic tail into the lipid core, leading to altered membrane properties and function. The efficiency of this process can be influenced by factors such as the specific lipid composition of the target membrane and the presence of other membrane-associated molecules.

The following table details the effects of related surfactants on the physical properties of phospholipid matrices:

| Surfactant | Phospholipid Matrix | Observed Effect on Membrane Order | Reference |

| n-octyl β-D-glucopyranoside (OG) | POPC | Homogeneously disordering | nih.gov |

| n-dodecyl-α-D-maltopyranoside (LM) | POPC | Homogeneously disordering | nih.gov |

| Triton X-100 (TX) | POPC | Homogeneously disordering | nih.gov |

| Triton X-100 (TX) | POPC with 25 mol % Cholesterol | Heterogeneously perturbing, segregating | nih.gov |

The data suggests that surfactants like Dodecyl α-D-glucopyranoside are likely to act as homogeneously disordering agents in simple phospholipid bilayers, disrupting the packing of the lipid acyl chains throughout the membrane. However, the presence of other components, such as cholesterol in eukaryotic models or specific lipids in bacterial membranes, can alter this behavior, leading to more complex, heterogeneous perturbations.

Applications of Dodecyl α D Glucopyranoside in Structural Biology Research

Facilitation of Membrane Protein Crystallization for X-ray Diffraction Studies

Crystallizing membrane proteins for X-ray diffraction is a significant challenge because they are unstable once removed from their natural lipid bilayer. nih.govnih.gov Dodecyl α-D-glucopyranoside helps by forming a stable and uniform protein-detergent micelle that is favorable for crystallization. nih.gov Key to its success is the detergent's ability to form small, consistent micelles that protect the protein's hydrophobic sections from the surrounding water.

A major benefit of Dodecyl α-D-glucopyranoside is its high critical micelle concentration (CMC), which makes it easier to remove during crystallization. High detergent concentrations can disrupt the formation of orderly crystals, so this property is vital. Scientists have successfully used this detergent to crystallize various membrane proteins, including transporters and receptors. For example, the structure of the bacterial membrane protein TolC was determined using X-ray crystallography after being solubilized and crystallized with Dodecyl α-D-glucopyranoside. nih.gov

Utility in Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution-state NMR spectroscopy is a key method for examining the structure and dynamics of membrane proteins in an environment that mimics their native state. nih.gov Dodecyl α-D-glucopyranoside is often chosen for these studies because its small micelle size allows the protein-detergent complex to tumble faster, which is necessary for high-resolution NMR spectra. mdpi.comnih.gov

The use of Dodecyl α-D-glucopyranoside enables the detection of signals from the entire protein, even the transmembrane domains, which are typically hard to study. It has been essential in determining the solution structures of numerous helical membrane proteins and has offered important information about their folding and stability.

Deuterated Dodecyl Glucosides in Advanced NMR Experiments

A major step forward in the NMR study of membrane proteins is the use of deuterated detergents. copernicus.org In deuterated Dodecyl α-D-glucopyranoside, the hydrogen atoms in the alkyl chain are substituted with deuterium. This is highly beneficial because the lack of proton signals from the detergent in ¹H-NMR spectra significantly cuts down on background noise, enabling clear observation of the protein's signals. nih.govresearchgate.net This is particularly important for Nuclear Overhauser Effect (NOE) based distance measurements, which are crucial for determining structure. The application of deuterated Dodecyl α-D-glucopyranoside has made it possible to use advanced NMR methods like TROSY (Transverse Relaxation-Optimized Spectroscopy) on larger membrane proteins, expanding the range of systems that can be analyzed with solution NMR.

Role in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for Membrane Proteins

Cryo-electron microscopy (cryo-EM) has become a groundbreaking technique for determining the high-resolution structures of large protein complexes, including membrane proteins. researchgate.net In cryo-EM, protein-detergent micelles are flash-frozen in a thin layer of vitreous ice. Dodecyl α-D-glucopyranoside is often used to keep the membrane protein soluble and intact during this sample preparation. nih.gov

The detergent's capacity to form small, distinct micelles around the protein is beneficial for cryo-EM because it promotes a uniform particle distribution in the ice and aids in single-particle analysis. The lower density of the Dodecyl α-D-glucopyranoside micelle can also enhance the signal-to-noise ratio in the electron micrographs.

Comparative Analysis with Other Detergents for Optimal Structural Characterization

Selecting the right detergent is critical for successfully determining the structure of a membrane protein. acs.org Dodecyl α-D-glucopyranoside is frequently compared with other non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and n-octyl-β-D-glucopyranoside (OG), as well as with newer detergents like lauryl maltose (B56501) neopentyl glycol (LMNG). mdpi.compeakproteins.com

| Property | Dodecyl α-D-glucopyranoside | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | n-Octyl-β-D-glucopyranoside (OG) |

| Type | Non-ionic | Non-ionic preprints.org | Non-ionic | Non-ionic |

| CMC (mM) | ~0.2 | ~0.17 preprints.org | ~0.01 researchgate.net | ~20 mdpi.com |

| Micelle Size (kDa) | ~20 | ~50 mdpi.com | ~91 mdpi.com | ~25 mdpi.com |

| Primary Use | Crystallography, NMR | Crystallography, Cryo-EM preprints.orgnih.gov | Cryo-EM, Delicate Proteins peakproteins.com | Crystallography, Rhodopsins mdpi.com |

While Dodecyl α-D-glucopyranoside is a versatile and commonly used detergent, it may not be the best option for every membrane protein. researchgate.net Some proteins might be more stable with detergents having different headgroups or alkyl chain lengths. Consequently, screening a range of detergents is often required to find the best conditions for a particular protein. For example, while Dodecyl α-D-glucopyranoside works well for many α-helical proteins, some β-barrel membrane proteins might be better suited for crystallization or NMR studies using LDAO. nih.gov The ongoing development of new detergents with enhanced properties is an active research area, aiming to broaden the tools available for membrane protein structural biology.

Utilization of Dodecyl α D Glucopyranoside in Biochemical and Biophysical Assay Development

Applications in Enzymatic Assays for Membrane-Bound and Soluble Enzymes

The study of membrane-bound enzymes presents a significant challenge due to their inherent insolubility in aqueous buffers. Dodecyl α-D-glucopyranoside is instrumental in overcoming this hurdle. Its primary role is to solubilize and purify membrane proteins, including enzymes, while preserving their native structure and function. This is crucial for accurately measuring enzymatic activity.

The detergent's non-ionic nature is a key advantage, as it minimizes the denaturation of proteins that can occur with ionic detergents. This allows for the creation of a more native-like environment for the enzyme, leading to more reliable and reproducible assay results. For instance, in assays involving ADAM (a disintegrin and metalloproteinase) superfamily members, which are cell-membrane expressing enzymes, detergents like Dodecyl α-D-glucopyranoside are essential for creating cell-based assays that generate a fluorescent product on individual cells, proportional to the enzyme's activity level. nih.gov

While its primary utility is with membrane-bound enzymes, Dodecyl α-D-glucopyranoside can also be beneficial in assays with certain soluble enzymes. It can help prevent aggregation of enzymes that are prone to self-association, thereby ensuring that the active sites are accessible to the substrate. Furthermore, it can reduce non-specific binding of enzymes to assay plates or other surfaces, which can otherwise lead to inaccurate measurements.

Development of High-Throughput Screening Methodologies Using Dodecyl α-D-Glucopyranoside

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. Dodecyl α-D-glucopyranoside plays a supportive yet crucial role in the adaptation of biochemical and cellular assays for HTS formats. Its ability to maintain protein solubility and stability is paramount in miniaturized assay formats where concentrations are high and sample volumes are low.

In the context of HTS, this detergent can be incorporated into assay buffers to:

Prevent compound precipitation: Many small molecules screened in HTS campaigns have poor aqueous solubility. Dodecyl α-D-glucopyranoside can help keep these compounds in solution, ensuring their availability to the target enzyme or protein.

Reduce non-specific interactions: The detergent can minimize the non-specific binding of library compounds to the target protein or assay components, thereby reducing the rate of false positives.

Enhance assay signal: By maintaining the functional integrity of the target protein, Dodecyl α-D-glucopyranoside can contribute to a more robust and reproducible assay signal.

For example, in the development of HTS platforms to identify inhibitors of ryanodine (B192298) receptors (RyRs), which are crucial in muscle contraction, maintaining the stability and function of these large channel proteins is critical for accurate screening results. nih.gov While not explicitly mentioned as the sole detergent, the principles of using non-ionic detergents to handle such complex membrane proteins are well-established in the field.

Role in Sample Preparation for Advanced Spectroscopic and Chromatographic Analyses

The preparation of samples is a critical step that significantly influences the quality and reliability of data obtained from advanced analytical techniques like spectroscopy and chromatography. primescholars.comdrawellanalytical.com Dodecyl α-D-glucopyranoside is a valuable tool in this preparatory phase, particularly for challenging biological samples.

For spectroscopic analysis , especially techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) that are used to study protein structure, Dodecyl α-D-glucopyranoside is used to create a membrane-mimetic environment. This allows for the structural analysis of membrane proteins in a state that closely resembles their native conformation within the cell membrane. The detergent's optical transparency in certain wavelength regions is also an advantage for some spectroscopic methods.

In the realm of chromatographic analyses , such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), sample preparation is key to achieving clean and reproducible results. greyhoundchrom.comyoutube.com Dodecyl α-D-glucopyranoside can be employed during the extraction and solubilization of analytes from complex matrices like cell lysates or tissues. Its use can improve the recovery of hydrophobic analytes and prevent their adsorption to vials and other surfaces. In some specialized HPLC applications, surfactants have even been used to create a "surrogate stationary phase" to enhance the separation of certain compounds. google.com

The primary goals of sample preparation, which include removing interferences and ensuring the sample is in a suitable form for analysis, are often facilitated by the inclusion of appropriate detergents. drawellanalytical.com

Investigations in Formulation Science Research (e.g., enhancing solubility of hydrophobic compounds in in vitro systems)

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a major obstacle in drug development. researchgate.net Dodecyl α-D-glucopyranoside and other surfactants are extensively investigated in formulation science for their ability to enhance the solubility of these hydrophobic compounds in in vitro systems. researchgate.net This is a critical step in the pre-formulation and formulation development phases.

By forming micelles in aqueous solutions above their critical micelle concentration (CMC), these surfactants can encapsulate hydrophobic drug molecules within their lipophilic cores, thereby increasing their apparent solubility in the aqueous medium. researchgate.net This micellar solubilization is a key strategy for enabling in vitro testing of poorly soluble compounds, such as in dissolution studies and cell-based assays.

The use of surfactants to improve the dissolution of lipophilic drugs is a well-established technique. researchgate.net Research in this area often involves screening various surfactants to find the one that provides the optimal balance of solubilization capacity and compatibility with the specific drug and analytical method. The insights gained from these in vitro studies using surfactants like Dodecyl α-D-glucopyranoside are crucial for designing oral dosage forms with improved bioavailability.

Advanced Analytical Characterization Techniques for Dodecyl α D Glucopyranoside and Its Complexes

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are powerful tools for investigating the structure and interactions of Dodecyl α-D-glucopyranoside. These methods provide detailed information about the molecular environment, conformation, and binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the three-dimensional structure of molecules in solution and for studying their interactions. Both ¹H and ¹³C NMR are employed to gain insights into the atomic-level details of Dodecyl α-D-glucopyranoside and its complexes.

Complete assignment of the ¹H and ¹³C NMR spectra is the first step in detailed structural analysis. nih.gov For Dodecyl α-D-glucopyranoside, the chemical shifts of the protons and carbons in the glucopyranose ring and the dodecyl chain provide a fingerprint of its conformation. For instance, the chemical shifts of the anomeric proton (H-1) and carbon (C-1) are characteristic of the α-anomeric configuration. chemicalbook.comresearchgate.netchemicalbook.com The rotational preferences of the groups attached to the pyranose ring can also be determined from NMR data. nih.gov

In the context of protein-detergent complexes, NMR is invaluable for studying the structure and dynamics of both the protein and the surfactant. acs.orguniversiteitleiden.nl Chemical shift perturbation (CSP) experiments are particularly useful for mapping the binding interface between a protein and Dodecyl α-D-glucopyranoside. acs.orgmdpi.com By comparing the NMR spectra of the free protein and the protein in the presence of the surfactant, residues involved in the interaction can be identified. acs.org However, the large size of protein-detergent complexes can lead to broad NMR signals, which can be a challenge. acs.org Isotope labeling, such as with ¹⁵N, is often used to simplify the spectra and facilitate analysis. acs.orgmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl α-D-glucopyranoside (a model for the headgroup of Dodecyl α-D-glucopyranoside) in D₂O

| Assignment | Predicted Shift (ppm) |

| H-1 | 4.86 |

| H-2 | 3.44 |

| H-3 | 3.62 |

| H-4 | 3.30 |

| H-5 | 3.80 |

| H-6a | 3.75 |

| H-6b | 3.68 |

| OCH₃ | 3.38 |

| Data based on predicted spectra for similar compounds. chemicalbook.comhmdb.caresearchgate.netresearchgate.net |

Table 2: Predicted ¹³C NMR Chemical Shifts for the Glucopyranoside Headgroup in D₂O

| Assignment | Predicted Shift (ppm) |

| C-1 | 100.2 |

| C-2 | 72.5 |

| C-3 | 74.0 |

| C-4 | 70.5 |

| C-5 | 72.3 |

| C-6 | 61.5 |

| Data based on predicted spectra for similar compounds. researchgate.nethmdb.ca |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying hydrogen bonding interactions in molecules like Dodecyl α-D-glucopyranoside. The FTIR spectrum of Dodecyl α-D-glucopyranoside displays characteristic absorption bands corresponding to its various functional groups.

Key vibrational peaks include the O-H stretching vibration, typically observed as a broad band around 3361 cm⁻¹, and the C-H stretching vibrations of the dodecyl chain, which appear around 2924 cm⁻¹. researchgate.net The C-O stretching vibration, found near 1032 cm⁻¹, is characteristic of the glycosidic bond and the alcohol groups of the pyranose ring. researchgate.net

FTIR is particularly sensitive to changes in hydrogen bonding. nih.gov When Dodecyl α-D-glucopyranoside forms micelles or interacts with proteins, shifts in the O-H stretching band can indicate the formation of new hydrogen bonds or alterations in existing ones. nih.govnih.gov For example, in studies of mixed systems, changes in the FTIR spectrum can reveal the formation of hydrogen-bonded molecular pairs and networks. nih.gov Temperature-controlled FTIR can be used to study the thermal behavior and changes in hydrogen bonding during processes like crystallization. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Dodecyl α-D-glucopyranoside

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | ~3361 | Stretching |

| C-H | ~2924 | Stretching |

| C-O | ~1032 | Stretching |

| Data sourced from typical spectra of alkyl polyglycosides. researchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the formation of micelles and their interaction with other molecules, including proteins. issstindian.orgacs.org This method often utilizes fluorescent probes that partition into the hydrophobic core of the micelles.

The critical micelle concentration (CMC) of Dodecyl α-D-glucopyranoside can be determined by monitoring the fluorescence intensity of a probe, such as pyrene (B120774), as a function of surfactant concentration. issstindian.org Below the CMC, the fluorescence spectrum of pyrene is characteristic of a polar environment. Above the CMC, pyrene partitions into the nonpolar micellar core, leading to a significant change in its fluorescence spectrum, which allows for the determination of the CMC. issstindian.org

Fluorescence quenching studies can provide information about the accessibility of fluorescent residues, such as tryptophan, in proteins when they interact with Dodecyl α-D-glucopyranoside. nih.govmdpi.comnih.gov The quenching of protein fluorescence upon the addition of a quencher can be altered by the binding of the surfactant, providing insights into the location and environment of the fluorescent residues within the protein-detergent complex. nih.govmdpi.com This can help to characterize the solubilizing abilities of the micelles and the nature of the protein-surfactant interaction. acs.org

Scattering Techniques for Micelle and Protein-Detergent Complex Analysis

Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS)

Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS) are powerful techniques for determining the size and size distribution of particles in solution, such as Dodecyl α-D-glucopyranoside micelles.

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. From these fluctuations, the diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius of the micelles using the Stokes-Einstein equation. DLS is a relatively fast and non-invasive technique for obtaining information about the average micelle size and polydispersity.

MALS, often coupled with a size-exclusion chromatography (SEC) system, measures the intensity of scattered light at multiple angles. This allows for the direct determination of the molar mass and the root mean square (rms) radius of the micelles without the need for calibration standards. MALS is a more absolute method compared to DLS for determining the size and molecular weight of micelles and protein-detergent complexes. Studies on similar alkyl glucoside detergents have used these techniques to determine micellar size, with aggregation numbers varying significantly depending on the method and conditions. researchgate.net

Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for obtaining low-resolution structural information about macromolecules and their complexes in solution. uc.edu They are particularly well-suited for studying the shape and internal organization of Dodecyl α-D-glucopyranoside micelles and protein-detergent complexes. nih.govnih.govaps.org

SANS, which involves the scattering of neutrons, offers the advantage of contrast variation. nih.govaps.orgacs.org By using deuterated solvents (D₂O) or deuterated detergent molecules, it is possible to selectively highlight or mask different components of the complex. nih.govacs.org This allows for the independent determination of the structure of the protein and the organization of the detergent micelle around it. acs.org The combination of SAXS and SANS provides a powerful approach for detailed structural analysis of protein-Dodecyl α-D-glucopyranoside complexes, enabling the validation of computational models. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the quality control of Dodecyl α-D-glucopyranoside, ensuring the absence of impurities and the correct anomeric configuration, which is vital for its performance in various applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Dodecyl α-D-glucopyranoside, particularly for the quantification of anomeric purity. Due to the presence of a chiral anomeric carbon atom (C1), glucose exists as two diastereomers, the α- and β-anomers. shodex.com The precise ratio of these anomers is critical, and HPLC provides a robust method for their separation and quantification. anatrace.comnih.gov

The separation of anomers can be challenging because they can interconvert in solution, a process known as mutarotation. This can lead to peak broadening or splitting. shodex.com To achieve sharp, well-resolved peaks, HPLC methods are often optimized by adjusting temperature and mobile phase composition. For instance, operating at higher temperatures (e.g., 70-80 °C) or under alkaline conditions can accelerate the rate of interconversion, resulting in a single, sharp peak, which simplifies quantification of the compound against other impurities. shodex.com Conversely, specific chiral stationary phases can be employed to intentionally separate the α- and β-anomers for precise purity assessment. nih.gov

Reverse-phase (RP) HPLC is a common mode used for the analysis of alkyl glycosides. sielc.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. sielc.com Detection is often performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as Dodecyl α-D-glucopyranoside lacks a strong UV chromophore.

Table 1: Illustrative HPLC Parameters for Alkyl Glucoside Analysis

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 or Chiral Phase (e.g., Chiralpak) | Separation based on hydrophobicity or chirality. |

| Mobile Phase | Acetonitrile/Water Gradient or Isocratic | Elution of the analyte from the stationary phase. |

| Temperature | Elevated (e.g., 70-80 °C) | To prevent peak splitting due to anomer interconversion. shodex.com |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Detection of compounds lacking a UV chromophore. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and peak resolution. |

This table represents typical conditions and may vary based on the specific application and instrumentation.

Research has demonstrated the successful use of HPLC to confirm the purity of alkyl glycoside batches, ensuring they meet stringent requirements, such as ≥99% purity and an α-anomer content below a specified threshold (e.g., <2%). anatrace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is highly effective for the analysis of volatile and semi-volatile organic compounds. nih.gov For a non-volatile compound like Dodecyl α-D-glucopyranoside, a derivatization step, such as silylation, is required to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers, making the molecule suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. youtube.com As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. youtube.comjmchemsci.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the parent compound and any impurities by comparing the fragmentation pattern to spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.gov

This technique is invaluable for assessing the purity of Dodecyl α-D-glucopyranoside by detecting and identifying trace impurities such as residual fatty alcohols (dodecanol), unreacted glucose, or shorter/longer alkyl chain glycosides. Commercial standards of related compounds, such as n-Dodecyl β-D-glucopyranoside, often specify a purity level (e.g., ≥98%) as determined by GC analysis. sigmaaldrich.com

Table 2: Principles of GC-MS for Dodecyl α-D-Glucopyranoside Analysis

| Step | Description | Details |

| 1. Derivatization | Chemical modification to increase volatility. | Silylation of hydroxyl (-OH) groups using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). |

| 2. Injection & Separation (GC) | Introduction into the GC and separation in a capillary column. | The sample is vaporized and carried by an inert gas (e.g., Helium). Separation is based on boiling point and polarity. nih.gov |

| 3. Ionization (MS) | Fragmentation of the eluted molecules. | Typically uses Electron Ionization (EI) at 70 eV. nih.gov |

| 4. Mass Analysis (MS) | Separation of ions by mass-to-charge (m/z) ratio. | A quadrupole mass analyzer scans a range of m/z values to detect fragments. |

| 5. Detection & Identification | Generation of a mass spectrum and comparison to libraries. | The unique fragmentation pattern allows for positive identification of the compound and impurities. nih.gov |

X-ray Diffraction for Solid-State Characterization and Liquid Crystalline Behavior

X-ray Diffraction (XRD) is a non-destructive analytical technique essential for investigating the atomic and molecular structure of crystalline materials. springernature.com It provides detailed information about crystal packing, unit cell dimensions, and the arrangement of molecules in the solid state. springernature.com For amphiphilic molecules like Dodecyl α-D-glucopyranoside, XRD is also crucial for characterizing the various ordered structures it forms in its liquid crystalline phases.

In the solid state, XRD analysis of single crystals of related alkyl-glycosides has revealed detailed bilayer structures. For example, the crystal structure of 1-decyl α-D-glucopyranoside shows a polar bilayer composed of carbohydrate headgroups stabilized by hydrogen bonds, with the hydrocarbon tails forming a distinct subcell. acs.org This type of detailed structural information is fundamental to understanding the intermolecular forces that govern the self-assembly of Dodecyl α-D-glucopyranoside.

Furthermore, Dodecyl α-D-glucopyranoside exhibits thermotropic liquid crystalline behavior, forming different ordered phases (mesophases) upon heating before transitioning to an isotropic liquid. Small-angle X-ray scattering (SAXS) is particularly useful for studying these larger-scale structures, which can include lamellar (layered) and hexagonal columnar phases. researchgate.net The diffraction patterns obtained from these phases provide information on key structural parameters, such as the lamellar repeat distance or the distance between columns, which are influenced by factors like temperature and hydration.

Table 3: Example Crystallographic Data for an Alkyl-Glycoside (1-decyl α-D-glucopyranoside)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁ | acs.org |

| a (Å) | 8.046 | acs.org |

| b (Å) | 4.981 | acs.org |

| c (Å) | 23.415 | acs.org |

| β (deg) | 90.96 | acs.org |

| Structure Feature | Polar bilayer with interdigitated hydrocarbon chains. | acs.org |

This data for a related C10 homolog illustrates the type of information obtained via X-ray diffraction, providing insight into the likely packing of Dodecyl α-D-glucopyranoside.

The study of these solid-state and liquid crystalline structures is not purely academic; the specific phase behavior of Dodecyl α-D-glucopyranoside directly impacts its properties as a surfactant, such as its ability to solubilize membrane proteins or form stable emulsions.

Future Directions and Emerging Research Avenues for Dodecyl α D Glucopyranoside

Design and Synthesis of Next-Generation Dodecyl Glucopyranoside Analogues with Enhanced Properties for Specific Research Needs

The future of Dodecyl α-D-glucopyranoside research lies in the rational design and synthesis of next-generation analogues. The goal is to create molecules with enhanced properties tailored for specific applications, such as improved protein stabilization, altered critical micelle concentration (CMC), or novel functionalities.

Current research provides a blueprint for these synthetic endeavors. For instance, the regioselective direct acylation of methyl α-D-glucopyranoside has been used to produce a variety of derivatives in good yields. nih.gov This method allows for precise chemical modifications at specific positions on the glucose headgroup. nih.gov Researchers have successfully synthesized derivatives by introducing moieties like triphenylmethyl and 4-methoxybenzoyl groups to the glucopyranoside structure. nih.gov

These synthetic strategies can be adapted to Dodecyl α-D-glucopyranoside to create a new library of compounds. By modifying the hydrophilic glucose headgroup or the hydrophobic dodecyl tail, researchers can fine-tune the detergent's properties. For example, introducing different functional groups could lead to analogues with a lower CMC, making them more efficient at lower concentrations, or could enhance their ability to solubilize and stabilize challenging membrane proteins. The synthesis of an aminoglycoside consisting of a tryptophan moiety esterified to a disaccharide, isolated from a marine endophyte, showcases how nature can also inspire the design of novel glycosidic structures with specific biological activities. mdpi.com

Table 1: Potential Modifications for Next-Generation Dodecyl Glucopyranoside Analogues

| Modification Strategy | Targeted Property | Potential Application/Benefit | Relevant Research Finding |

|---|---|---|---|

| Acylation of Glucose Headgroup | Solubility, Intermolecular Interactions | Enhanced stabilization of specific protein folds; creation of stimuli-responsive detergents. | Regioselective acylation has been used to synthesize methyl α-D-glucopyranoside derivatives. nih.gov |

| Variation of Alkyl Chain Length | CMC, Micelle Size | Optimizing micelle size for crystallizing integral membrane proteins. nih.gov | Detergents with shorter alkyl chains can form smaller micelles, which may facilitate better crystal packing. nih.gov |

| Introduction of Charged Groups | Headgroup Charge | Creation of ionic or zwitterionic detergents for specific protein purification protocols. | Detergents are classified as nonionic, ionic, or zwitterionic, each with different solubilization strengths. memtein.com |

| Attachment of Functional Ligands | Bio-recognition | Targeted delivery to specific cells or proteins; development of affinity purification tools. | A tryptophan moiety was found esterified to a disaccharide in a naturally occurring aminoglycoside. mdpi.com |

Expanding Applications in Novel Membrane Mimetic Systems (e.g., Nanodiscs, Bicelles, Lipodiscs)

Dodecyl α-D-glucopyranoside and its analogues are poised for expanded use in novel membrane mimetic systems, which are crucial for the structural and functional study of integral membrane proteins (IMPs). nih.gov These systems, such as nanodiscs and bicelles, provide a more native-like lipid bilayer environment compared to traditional detergent micelles. nih.govnih.gov

Nanodiscs are discoidal patches of a lipid bilayer encircled by an amphipathic helical scaffold protein. nih.gov The formation of nanodiscs often requires the use of detergents to solubilize the lipids and the membrane protein before self-assembly. nih.govmemtein.com While various detergents like n-dodecyl-β-D-maltoside (DDM), octyl glucoside, and CHAPS have been successfully used, the choice of detergent is critical and can influence the stability and function of the reconstituted protein. nih.govmemtein.com The properties of Dodecyl α-D-glucopyranoside could offer advantages for specific protein systems within nanodiscs.

Bicelles are another important class of membrane mimetics, typically composed of a mixture of long-chain phospholipids (B1166683) that form a bilayered disc, and a short-chain phospholipid or detergent that stabilizes the rim. nih.gov They are valued for creating a bilayer-like environment suitable for structural studies. nih.gov The development of novel bicelle compositions demonstrates the importance of the detergent component. For instance, researchers found that n-dodecyl-β-melibioside, a detergent with a different sugar headgroup than more common alkyl glycosides, was uniquely capable of forming stable bicelles rich in both sphingolipids and cholesterol. nih.gov This highlights a key research avenue: designing Dodecyl α-D-glucopyranoside analogues with modified headgroups to create novel bicelle systems that can mimic specific and complex biological membranes. nih.gov

The expansion into these advanced membrane mimetics will allow for more sophisticated biophysical and structural biology studies, providing deeper insights into the function of membrane proteins in an environment that more closely resembles their native state.

Table 2: Comparison of Membrane Mimetic Systems

| System | Description | Role of Detergent (e.g., Dodecyl Glucopyranoside) | Key Advantage |

|---|---|---|---|

| Nanodiscs | Discoidal lipid bilayer stabilized by a membrane scaffold protein. nih.gov | Solubilization of lipids and membrane proteins for reconstitution. nih.govmemtein.com | Provides a defined, soluble, and more native-like bilayer environment. nih.gov |

| Bicelles | Disc-shaped aggregates of long-chain lipids with edges stabilized by short-chain lipids or detergents. nih.gov | Acts as the stabilizing agent at the rim of the lipid disc. nih.govnih.gov | Resembles a small fragment of a lipid bilayer and the system's size can be varied. nih.gov |

| Lipodiscs | Information on Lipodiscs was not present in the provided search results. Further research would be required. |

Computational Modeling and Simulation of Dodecyl α-D-Glucopyranoside Interactions with Biological Systems

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the interactions between detergents like Dodecyl α-D-glucopyranoside and biological systems at an atomic level. These methods can provide insights that are difficult to obtain through experimental techniques alone.

Future research will increasingly rely on simulations to:

Predict Protein Stability: MD simulations can model how individual detergent molecules interact with a membrane protein, helping to rationalize why certain detergents are better at preserving a protein's native structure and function. For example, simulations have been used to study the interactions between human lysozyme (B549824) and sodium dodecyl sulfate (B86663) (SDS), revealing how the detergent affects protein secondary structure at different temperatures. nih.gov

Elucidate Binding and Insertion Mechanisms: Characterizing how proteins bind to and insert into membranes is challenging due to the slow dynamics involved. nih.gov Novel computational models, such as the highly mobile membrane-mimetic (HMMM) model, have been developed to accelerate these simulations. nih.gov This model uses an organic solvent for the membrane core and short-tailed lipids for the headgroup region, which significantly speeds up lipid diffusion while faithfully representing the membrane surface. nih.gov Such approaches could be adapted to study the interaction of Dodecyl α-D-glucopyranoside micelles with proteins.

Guide Analogue Design: Simulations can be used to screen potential new Dodecyl glucopyranoside analogues in silico before undertaking complex and costly synthesis. By modeling how modifications to the alkyl chain or sugar headgroup affect properties like micelle formation or protein interaction, researchers can prioritize the most promising candidates for synthesis and experimental validation. nih.gov

Table 3: Computational Approaches for Studying Dodecyl α-D-Glucopyranoside

| Computational Method | Research Focus | Example/Application |

|---|---|---|

| All-Atom Molecular Dynamics (MD) | Detailed study of detergent-protein interactions and conformational changes. | Investigating the effect of SDS on the secondary structure of human lysozyme over long simulation times. nih.gov |

| Highly Mobile Membrane-Mimetic (HMMM) Model | Accelerating simulations of protein binding and insertion into membranes. | Efficiently capturing the spontaneous binding and insertion of peripheral membrane proteins. nih.gov |

| Molecular Docking | Predicting the binding affinity and interaction patterns of detergent analogues with target proteins. | Used to explore the binding of synthesized glucoside derivatives to specific protein receptors. nih.gov |

| Classical MD with Specialized Force Fields | Simulating interactions in non-standard environments, like ice-water systems. | Used to understand the interaction between antifreeze proteins and ice crystals at a molecular level. acs.org |

Interdisciplinary Research Integrating Dodecyl α-D-Glucopyranoside in Advanced Bioscience Technologies

The future impact of Dodecyl α-D-glucopyranoside will be driven by interdisciplinary research that integrates chemistry, biology, and materials science. Its role as a key enabling tool will expand into new and advanced bioscience technologies.

Structural Biology: The primary use of alkyl glycosides in solubilizing membrane proteins for structural determination by X-ray crystallography and cryo-electron microscopy will continue to be a major driver of research. nih.gov The development of next-generation analogues and their use in novel membrane mimetics will be critical for tackling increasingly complex and challenging protein targets. nih.govnih.gov

Drug Delivery and Formulation: The properties that make Dodecyl glucoside an effective solubilizing agent in research are also valuable in pharmaceutical applications. chemimpex.com It can act as a solubilizing agent for poorly soluble drugs, potentially improving their bioavailability and efficacy. chemimpex.com Future work could involve designing glucoside-based nanocarriers for targeted drug delivery.

Biomaterials and Cryopreservation: Emerging research has shown that molecules with structural similarities to glycosides, such as antifreeze proteins (AFPs), can inhibit the growth of ice crystals. acs.org This has significant implications for cryopreservation of cells and tissues. acs.org Interdisciplinary research could explore the design of Dodecyl glucopyranoside analogues that mimic this cryoprotective activity, potentially leading to new, low-immunogenicity agents for preserving biological samples. acs.org

Advanced Genome Engineering: Techniques like SCRaMbLE (Synthetic Chromosome Rearrangement and Modification by LoxP-mediated Evolution) are used to generate vast genetic diversity in organisms like yeast for directed evolution. acs.org This technology relies on a deep understanding of cellular systems and their components. While not a direct application, the fundamental research on protein stability and function enabled by detergents like Dodecyl α-D-glucopyranoside underpins our ability to manipulate and engineer complex biological systems.

This interdisciplinary approach ensures that fundamental discoveries in the chemistry and biophysics of Dodecyl α-D-glucopyranoside are translated into practical tools and technologies that can address major challenges in medicine and biotechnology.

Q & A

Q. What are the established methods for synthesizing dodecyl alpha-D-glucopyranoside, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via acid-catalyzed condensation of glucose with dodecanol. Key steps include:

- Reagent selection : Use anhydrous glucose and dodecanol in a molar ratio of 1:2 under acidic conditions (e.g., HCl or H₂SO₄) .

- Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .

- Purification : Post-synthesis, column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol removes unreacted substrates . Yield optimization often requires adjusting catalyst concentration and reaction time, validated via thin-layer chromatography (TLC) monitoring.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm glycosidic linkage (α-configuration) and alkyl chain integration .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₈H₃₆O₆, theoretical 372.47 g/mol) .

- X-ray crystallography : For crystalline derivatives, resolves spatial arrangement of the dodecyl chain and glucose moiety .

Q. What experimental approaches are used to determine the critical micelle concentration (CMC) of this compound?

- Surface tension measurements : Plotting surface tension vs. concentration identifies the CMC as the inflection point .

- Fluorescence probing : Pyrene fluorescence spectra (I₁/I₃ ratio) detect micelle formation .

- Dynamic light scattering (DLS) : Monitors hydrodynamic radius changes at varying concentrations . Reported CMC values range from 0.1–0.3 mM, influenced by temperature and ionic strength .

Advanced Research Questions